Ethyl 6-(4-chlorophenyl)-6-oxohexanoate
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Description
Synthesis Analysis
The synthesis of related compounds often involves regioselective chlorination and other reactions that introduce functional groups to the molecule. For instance, the regioselective chlorination of a methyl group in a related compound was achieved using sulfuryl chloride in methylene chloride, which is a key step in the synthesis of biotin derivatives . Similarly, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate involved reacting the lithium salt of ethyl cyanoacetate with a chlorinated compound . These methods could potentially be adapted for the synthesis of ethyl 6-(4-chlorophenyl)-6-oxohexanoate.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques such as X-ray diffraction and spectroscopic methods. For example, the molecular structure of a compound with a similar chlorophenyl group was investigated using Gaussian09 software, and the geometrical parameters were found to be in agreement with XRD data . Another study reported the crystal structure of a compound with a chlorophenyl group, providing detailed information on lattice constants and bond distances . These studies contribute to a deeper understanding of the molecular structure of ethyl 6-(4-chlorophenyl)-6-oxohexanoate.
Chemical Reactions Analysis
The chemical reactivity of compounds containing chlorophenyl groups can be inferred from studies on similar molecules. For instance, the molecular docking study of a related compound suggested potential β-secretase inhibitory activity, which could be relevant for the development of new anti-Alzheimer's drugs . The reactivity of such compounds in biological systems is of significant interest for pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The studies provided offer insights into properties such as first hyperpolarizability, which is relevant for nonlinear optics , and intermolecular hydrogen bonding, which influences the stability of the crystal structure . These properties are essential for understanding how ethyl 6-(4-chlorophenyl)-6-oxohexanoate might behave in different environments and applications.
Scientific Research Applications
Dye Synthesis and Textile Application
Ethyl 6-(4-chlorophenyl)-6-oxohexanoate has been utilized in the synthesis of complex disperse dyes. These dyes, synthesized through a coupling reaction involving ethyl 6-(4-chlorophenyl)-6-oxohexanoate derivatives, demonstrated effective dyeing performance on polyester and nylon fabrics, showcasing good levelness, excellent fastness to perspiration and sublimation, and varying shades of violet and brown (Abolude et al., 2021).
Molecular Structure and Pharmaceutical Potential
The molecular structure of compounds related to ethyl 6-(4-chlorophenyl)-6-oxohexanoate has been extensively studied. One such compound, ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, was analyzed for its optimized molecular structure, vibrational frequencies, and molecular electrostatic potential. This compound exhibited potential for β-secretase inhibitory activity, which could be significant in developing anti-Alzheimer drugs (Mary et al., 2015).
Anticancer, Antitubercular, and Antimicrobial Activity
Derivatives of ethyl 6-(4-chlorophenyl)-6-oxohexanoate have been synthesized and evaluated for their biological activities. Compounds like 6-Carbethoxy-5-(3'-chlorophenyl)-3-aryl-2-cyclohexenones showed promising anticancer, antitubercular, and antimicrobial properties (Popat et al., 2003).
Material Science Applications
In the field of material science, derivatives of ethyl 6-(4-chlorophenyl)-6-oxohexanoate have been studied for their dielectric properties. The AC electrical conductivity and dielectrical properties of related compounds were investigated, providing insights into their potential applications in electronic materials (Zeyada et al., 2016).
properties
IUPAC Name |
ethyl 6-(4-chlorophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCLGNIBLITULM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604403 |
Source
|
Record name | Ethyl 6-(4-chlorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-chlorophenyl)-6-oxohexanoate | |
CAS RN |
54029-05-9 |
Source
|
Record name | Ethyl 4-chloro-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54029-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(4-chlorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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